Alrestatin
Overview
Description
Alrestatin is a chemical compound known for its role as an inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes mellitus, such as diabetic neuropathy . It was first synthesized in 1969 and was the first aldose reductase inhibitor with oral bioavailability to undergo clinical trials .
Mechanism of Action
Target of Action
Alrestatin primarily targets Aldose Reductase , an enzyme involved in the pathogenesis of complications of diabetes mellitus, including diabetic neuropathy .
Mode of Action
This compound acts as an inhibitor of Aldose Reductase . It has been suggested that two molecules of this compound bind to the active site in a stacked arrangement .
Pharmacokinetics
It was the first aldose reductase inhibitor (ari) with oral bioavailability to undergo clinical trials .
Result of Action
The inhibition of Aldose Reductase by this compound can potentially prevent or slow down the progression of various complications of diabetes mellitus, including diabetic neuropathy .
Biochemical Analysis
Biochemical Properties
Alrestatin plays a crucial role in inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. This inhibition is significant in preventing the accumulation of sorbitol, which can lead to cellular damage in diabetic patients . This compound interacts with the active site of aldose reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate . The binding of this compound to aldose reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
This compound has profound effects on various cell types, particularly those susceptible to diabetic complications. By inhibiting aldose reductase, this compound reduces the intracellular accumulation of sorbitol, thereby preventing osmotic stress and cellular damage . This inhibition also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of aldose reductase, where it forms a stable inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing the reduction of glucose to sorbitol, thereby reducing the accumulation of sorbitol within cells . This compound’s inhibition of aldose reductase is characterized by its high affinity and specificity for the enzyme, which is facilitated by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound and its degradation products have been studied extensively, revealing that the compound remains stable under physiological conditions for extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on aldose reductase, preventing the accumulation of sorbitol and subsequent cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits aldose reductase and prevents diabetic complications without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to the polyol pathway, where it inhibits aldose reductase and prevents the conversion of glucose to sorbitol . This inhibition reduces the flux through the polyol pathway, thereby decreasing the levels of sorbitol and its associated metabolites . This compound also interacts with cofactors such as NADPH, which is required for the enzymatic activity of aldose reductase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . This compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues, particularly those affected by diabetic complications.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on aldose reductase . The compound’s activity is influenced by its ability to access the active site of the enzyme, which is facilitated by its physicochemical properties and interactions with cellular components . This compound’s localization and activity are also modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments.
Preparation Methods
Alrestatin can be synthesized through the reaction of naphthalic anhydride with glycine . This reaction involves the formation of a key intermediate, which is then further processed to yield the final product. The synthetic route is relatively straightforward and involves standard organic synthesis techniques.
Chemical Reactions Analysis
Alrestatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alrestatin has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetic complications . Its ability to inhibit aldose reductase makes it a promising candidate for preventing or mitigating diabetic neuropathy and other related conditions. Additionally, this compound has been explored for its potential use in other areas of medicine and biology, including its effects on other metabolic pathways and its potential as a research tool for studying enzyme inhibition .
Comparison with Similar Compounds
Alrestatin is structurally related to other aldose reductase inhibitors, such as tolrestat . While both compounds share a similar mechanism of action, this compound was the first to be synthesized and tested for oral bioavailability . Other similar compounds include epalrestat and zopolrestat, which also inhibit aldose reductase but may differ in their pharmacokinetic properties and clinical efficacy .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCIFQCGJIRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045655 | |
Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-04-2 | |
Record name | Alrestatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alrestatin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alrestatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | alrestatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |
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Record name | 51411-04-2 | |
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Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
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Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ALRESTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Alrestatin's primary mechanism of action?
A1: this compound primarily acts by inhibiting aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. [, , , , , , , , ] This pathway becomes particularly active under hyperglycemic conditions, leading to the accumulation of sorbitol, a sugar alcohol, within cells. [, , , , ]
Q2: How does this compound's inhibition of aldose reductase affect cellular processes?
A2: By inhibiting aldose reductase, this compound reduces the conversion of glucose to sorbitol. [, , , , , , , , ] Excessive sorbitol accumulation can lead to osmotic stress and oxidative damage within cells, contributing to diabetic complications. [, , , , , ]
Q3: Does this compound preferentially bind to a specific form of aldose reductase?
A3: Research suggests that this compound binds preferentially to the aldose reductase-NADP+ complex, consistent with its non-competitive inhibition pattern. [, ] This complex formation prevents the enzyme from further processing glucose. [, ]
Q4: What role does Tyrosine 48 play in this compound's binding to aldose reductase?
A4: Tyrosine 48 (Tyr48) is crucial for this compound's binding to aldose reductase. [, ] It forms part of a positively charged anion well, along with Asp43, Lys77, and NADP+, that facilitates inhibitor binding. [, ] Studies with Tyr48 mutants showed complete abolition of both this compound binding and enzyme inhibition, highlighting its importance. []
Q5: What is the "this compound double-decker" phenomenon?
A5: In a unique finding, researchers observed the binding of two this compound molecules to a single active site of a mutant human aldose reductase. [] The two molecules stack on top of each other, forming what's termed the "this compound double-decker." []
Q6: What is the significance of the "this compound double-decker" observation?
A6: This "double-decker" binding mode suggests a new specificity determinant for aldose reductase inhibitors. [] The interaction of one this compound molecule with the enzyme's carboxy-terminal loop could be exploited to design inhibitors that differentiate between aldose reductase and similar enzymes. []
Q7: What is the molecular formula and weight of this compound?
A7: Regrettably, the provided research articles do not explicitly state the molecular formula and weight of this compound.
Q8: What is the impact of this compound on arginine-induced hormone secretion in rats?
A11: this compound has been shown to reduce arginine-induced glucagon levels and enhance arginine-stimulated insulin release in anesthetized rats. [] These findings suggest a potential role for this compound in diabetes management. []
Q9: What is the effect of this compound on neutrophil function under hyperglycemic conditions?
A13: Studies indicate that this compound can improve neutrophil-mediated opsonophagocytosis of type III group B Streptococcus (GBS) under hyperglycemic conditions. [] Hyperglycemia typically impairs this process by diverting NADPH away from superoxide production and into the aldose reductase-dependent polyol pathway. [] this compound, by inhibiting aldose reductase, helps restore NADPH availability for superoxide production, thereby enhancing opsonophagocytosis and potentially reducing susceptibility to bacterial infections in diabetic individuals. []
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